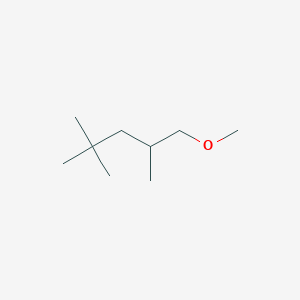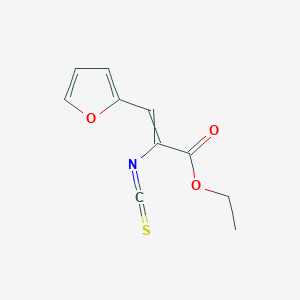
Acetic acid;2-ethynylbenzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-ethynylbenzene-1,4-diol is a chemical compound with the molecular formula C10H8O3 It is a derivative of acetic acid and benzene, featuring an ethynyl group and two hydroxyl groups attached to the benzene ring
Méthodes De Préparation
The synthesis of acetic acid;2-ethynylbenzene-1,4-diol can be achieved through several methods. One common approach involves the reaction of 2-ethynylphenol with acetic anhydride under acidic conditions. The reaction typically proceeds as follows:
Reaction of 2-ethynylphenol with acetic anhydride: This step involves mixing 2-ethynylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated to facilitate the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Acetic acid;2-ethynylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives such as alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Acetic acid;2-ethynylbenzene-1,4-diol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It can be employed in the study of enzyme-catalyzed reactions and metabolic pathways, providing insights into biological processes.
Medicine: Research into the compound’s potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of acetic acid;2-ethynylbenzene-1,4-diol involves its interaction with specific molecular targets and pathways. The compound’s ethynyl and hydroxyl groups allow it to participate in various chemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. Detailed studies are required to elucidate the exact mechanisms by which the compound exerts its effects.
Comparaison Avec Des Composés Similaires
Acetic acid;2-ethynylbenzene-1,4-diol can be compared with other similar compounds, such as:
Acetic acid;4-ethynylbenzene-1,2-diol: This compound features a different arrangement of hydroxyl groups on the benzene ring, leading to distinct chemical properties and reactivity.
Acetic acid;2-ethynylbenzene-1,3-diol:
Propriétés
Numéro CAS |
827624-47-5 |
|---|---|
Formule moléculaire |
C12H14O6 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
acetic acid;2-ethynylbenzene-1,4-diol |
InChI |
InChI=1S/C8H6O2.2C2H4O2/c1-2-6-5-7(9)3-4-8(6)10;2*1-2(3)4/h1,3-5,9-10H;2*1H3,(H,3,4) |
Clé InChI |
JVMIJIWZAORQNJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C#CC1=C(C=CC(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14203488.png)




![{2-[(Cyclohex-1-en-1-yl)oxy]prop-2-en-1-yl}benzene](/img/structure/B14203514.png)

![2,4,6-Tribromo-3-[(heptafluoropropyl)sulfanyl]aniline](/img/structure/B14203541.png)

![4,4'-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine]](/img/structure/B14203560.png)


![n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(2-fluorophenyl)urea](/img/structure/B14203577.png)
![2-({[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14203585.png)
